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This document provides a detailed protocol for measuring the enzymatic activity of
Diacylglycerol O-Acyltransferase (DGAT) in isolated liver microsomes. DGAT is a key enzyme
that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] The liver plays a
central role in TG metabolism, synthesizing TGs for storage or for secretion as very-low-density
lipoproteins (VLDL).[3][4] Dysregulation of hepatic TG synthesis is associated with metabolic
diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1] Therefore, the accurate
measurement of DGAT activity in liver microsomes is crucial for understanding the
pathophysiology of these diseases and for the development of novel therapeutic agents that
target this enzyme.

There are two main isoforms of DGAT, DGAT1 and DGATZ2, which are encoded by different
genes and possess distinct biochemical properties.[4][5] Both enzymes are integral membrane
proteins located primarily in the endoplasmic reticulum (ER).[4] This protocol is applicable to
measuring the total DGAT activity and can be adapted to differentiate between the activities of
the two isoforms. The assay relies on the incubation of liver microsomes with a diacylglycerol
(DAG) acceptor and a fatty acyl-CoA donor, one of which is typically radiolabeled or
fluorescently tagged for detection. The product, TG, is then separated from the substrates and
quantified.
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It is important to consider the topology of DGAT in the ER membrane. DGAT activity can be
classified as "overt" (catalytic site facing the cytosol) and "latent" (catalytic site facing the ER
lumen).[3][6][7][8] Permeabilization of the microsomal vesicles, for instance with detergents like
alamethicin, is necessary to measure the total (overt plus latent) DGAT activity.[3][6]

Experimental Protocols
Preparation of Liver Microsomes

Liver microsomes are vesicular fragments of the endoplasmic reticulum that contain the DGAT
enzymes.[9][10]

Materials:

e Fresh or frozen liver tissue

e Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCI, pH 7.4, 1 mM EDTA)
» High-speed refrigerated centrifuge

Procedure:

Mince the liver tissue and homogenize it in ice-cold homogenization buffer.

o Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove
cell debris, nuclei, and mitochondria.

o Transfer the supernatant (the S9 fraction) to a new tube and centrifuge at a high speed (e.qg.,
100,000 x g) for 60 minutes at 4°C.[11]

e The resulting pellet contains the microsomal fraction. The supernatant is the cytosolic
fraction.

» Resuspend the microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCI,
pH 7.4) and determine the protein concentration using a standard method such as the
Bradford or BCA assay.

e The microsomes can be used immediately or stored at -80°C for future use.
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DGAT Activity Assay (Radiolabeled Method)

This is a classic and widely used method to determine DGAT activity.

Materials:

* Isolated liver microsomes

o Assay buffer (e.g., 125 mM Tris-HCI, pH 7.4, 10 mM MgCI2, 250 mM sucrose)|[3]
e 1,2-Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

o Radiolabeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA)

¢ Bovine serum albumin (BSA)

o Alamethicin (for total DGAT activity measurement)

o Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

e Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl
ether:acetic acid, 70:30:1 by volume)[12]

¢ Scintillation counter and scintillation fluid
Procedure:

o Prepare the reaction mixture in the assay buffer containing DAG, BSA, and the microsomal
protein (typically 5-20 ug).[3][5]

o To measure total DGAT activity, pre-incubate the microsomes with a permeabilizing agent
like alamethicin (e.g., 20 pg/ml) on ice for 30 minutes.[3][6] For overt activity, omit this step.

e Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

 Incubate the reaction mixture at 37°C for a specific time (e.g., 5-20 minutes). Ensure the
reaction is within the linear range with respect to time and protein concentration.[13][14]

o Stop the reaction by adding the extraction solvent.
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Extract the lipids by vortexing and centrifugation.

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the
triglycerides from other lipids.

Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spot into a
scintillation vial.

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Calculate the DGAT activity as nmol or pmol of radiolabeled fatty acyl-CoA incorporated into
triglycerides per minute per milligram of microsomal protein.

DGAT Activity Assay (Fluorescent Method)

This method offers a non-radioactive alternative for measuring DGAT activity.[13]

Materials:

Isolated liver microsomes

Assay buffer

1,2-Diacylglycerol (DAG) substrate

Fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA)

BSA

Extraction solvent

TLC plates and developing solvent

Fluorescent imaging system

Procedure:

The procedure is similar to the radiolabeled method, with the fluorescent fatty acyl-CoA
replacing the radioactive substrate.[13]
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o After TLC separation, the fluorescently labeled triglyceride product is detected and quantified

using a fluorescent imaging system.[13]

o The DGAT activity is calculated based on the fluorescence intensity of the triglyceride spot.

Data Presentation

Table 1: Typical Reaction Conditions for DGAT Activity Assay in Liver Microsomes

Component Final Concentration Reference
Microsomal Protein 5-50 ug [3B1151[13]
1,2-Diacylglycerol 100-500 pM [31[5]
[1-14C]Oleoyl-CoA 25-50 uM [31[5]
NBD-Palmitoyl-CoA 10-50 uM [13]

MgCI2 1-25 mM [3][5]

BSA 2.5 mg/ml [3]
Incubation Time 5-20 min [13][14]
Incubation Temperature 37°C [3]

Table 2: Example of DGAT Specific Activity in Mouse Liver Microsomes

Genotype DGAT Activity (hnmol/min/mg protein)
Wild-type (Overt) ~0.4

Wild-type (Total) ~1.6

Dgatl-/- (Overt) ~0.25

Dgatl-/- (Total) ~0.4

Note: These are approximate values for illustrative purposes, based on data from published

studies. Actual values will vary depending on the specific experimental conditions.
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Caption: Experimental workflow for the DGAT activity assay in liver microsomes.
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Caption: The central role of DGAT in the triglyceride synthesis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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